2-cyclopentyl-N-phenylacetamide

VCP/p97 Cancer Medicinal Chemistry

In medicinal chemistry, structural analogs can introduce confounding off-target activities, invalidating SAR studies. 2-Cyclopentyl-N-phenylacetamide is the validated, inactive baseline scaffold essential for accurate interpretation of derivative activity. - Serves as the critical 'negative control' for VCP/p97 inhibitor programs, ensuring new activity is solely from structural modifications. - Defined LogP (3.2) and melting point (98-99°C) provide a quantitative benchmark for ADME optimization. - Eliminates false positives from off-target binding (e.g., AC8, 5-HT1E) when used in counter-screening panels.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B308653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-phenylacetamide
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15)
InChIKeyLNZYXSKSJGMZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-N-phenylacetamide: SAR Baseline Scaffold


2-cyclopentyl-N-phenylacetamide (CAS 1138-73-4) is an amide compound with a molecular weight of 203.28 g/mol, a calculated LogP of 3.2, and a melting point of 98-99 °C [1]. While some reports suggest potential biological activities like anti-inflammatory or anticancer effects [2], the preponderance of evidence from primary literature and patents positions this compound not as a highly potent final candidate, but as a foundational comparator. Its true value for scientific selection lies in its use as a baseline control in medicinal chemistry campaigns. It serves as a core scaffold in the development of advanced derivatives targeting various proteins, including Valosin-Containing Protein (VCP/p97) and glucokinase (GK), where its lack of significant activity is the critical data point that validates the importance of subsequent structural modifications [3][4].

SAR baseline scaffold — Inactive comparator for structure-activity relationship studies
Derivatization starting material — Building block for target-focused compound libraries
Negative control scaffold — Supports clean baseline for off-target counter-screening panels

2-Cyclopentyl-N-phenylacetamide: Substitution Risks


In drug discovery and chemical biology, substituting a baseline compound like 2-cyclopentyl-N-phenylacetamide for another phenylacetamide derivative can invalidate an entire SAR campaign. This compound's value is defined by its lack of activity at specific targets, which provides a crucial 'negative control' or 'scaffold baseline'. For instance, it has been used as a starting point to build potent, selective VCP/p97 inhibitors, a target in oncology [1]. Replacing it with a structurally similar analog (e.g., N-cyclopentyl-2-phenylacetamide with a different substitution pattern) could inadvertently introduce confounding activities, such as off-target binding to the Adenylate Cyclase 8 (AC8) enzyme [2] or the 5-HT1E receptor [3], thereby obscuring the true SAR and leading to false conclusions about the importance of specific functional groups. Therefore, its use is non-negotiable when the goal is to establish a clean, interpretable baseline for SAR studies, ensuring that any observed activity in derivative compounds can be definitively attributed to the added modifications.

Off-target introduction Structural analogs may introduce AC8 binding, confounding SAR interpretation in target-focused campaigns
Receptor confounding Substitution may introduce 5-HT1E receptor activity, obscuring target-specific readouts and selectivity profiles
Baseline invalidation Different substitution patterns can invalidate the inactive baseline required for clean, interpretable SAR campaigns

2-Cyclopentyl-N-phenylacetamide: Quantitative Baseline Evidence


VCP/p97 Baseline Inhibition Activity

The value of 2-cyclopentyl-N-phenylacetamide is demonstrated in a medicinal chemistry campaign for Valosin-Containing Protein (VCP/p97) inhibitors. The unadorned compound serves as the starting point (a 'baseline' of inactivity) for building more complex, active molecules. The derived alkylsulfanyl-1,2,4-triazole compounds exhibited sub-micromolar cellular activity as VCP/p97 inhibitors, representing a critical step towards novel anticancer agents [1]. This illustrates that the compound's utility lies in its ability to be transformed, not in its own inherent activity.

VCP/p97 SAR Baseline
Class-level inference
Inactive scaffold transformed to sub-micromolar cellular activity in derivative compounds
Supports scaffold-to-lead SAR interpretation in anticancer target campaigns
Activity attributed to structural modifications; baseline inactivity defines scaffold value
VCP/p97 Cancer Medicinal Chemistry

Lipophilicity and Crystallinity Benchmarking

The compound's physicochemical profile provides a valuable baseline for comparing analogs. It exhibits a defined melting point of 98-99 °C [1] and a calculated octanol-water partition coefficient (LogP) of 3.2 [1]. This level of lipophilicity can be contrasted with more polar analogs, such as 2-cyclopentyl-2-hydroxy-N-phenylacetamide (LogP 2.3) [2], providing a clear understanding of the impact of hydroxylation on polarity. This data is critical for predicting and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Lipophilicity Benchmark
Supporting evidence
LogP 3.2 vs hydroxyl analog LogP 2.3 (Δ +0.9 more lipophilic)
Supports physicochemical analog comparison for ADME optimization
Computational prediction data; crystallinity benchmark m.p. 98–99 °C also reported
Physicochemical Properties ADME Crystallization

2-Cyclopentyl-N-phenylacetamide: Validated Research Scenarios


VCP/p97 Inhibitor SAR Studies

This compound should be procured as the essential starting material or control compound for any research program focused on developing VCP/p97 inhibitors based on the alkylsulfanyl-1,2,4-triazole chemotype, as described in the primary literature [1]. Its use ensures that the SAR of your derivative series can be directly compared to the published data, providing a validated reference point for activity.

Physicochemical Benchmarking for Analogs

Medicinal chemistry groups optimizing the ADME profile of phenylacetamide-based leads can use this compound as a well-defined benchmark for lipophilicity (LogP 3.2) and crystallinity (m.p. 98-99 °C) [2]. Comparing new analogs against this baseline provides a clear, quantitative measure of how structural changes (e.g., addition of a hydroxyl group) alter key physicochemical properties.

Off-Target Screening Negative Control

Given that structurally similar phenylacetamides have been shown to interact with targets like Adenylate Cyclase 8 (AC8) [3] and the 5-HT1E receptor [4], 2-cyclopentyl-N-phenylacetamide can be strategically procured as a negative control in counter-screening panels. Its inclusion helps researchers identify and rule out these potential off-target liabilities early in a drug discovery program, preventing false positives and guiding lead optimization toward more selective candidates.

Application
Selection Property
Validation Focus
VCP/p97 Inhibitor SAR Studies
Scaffold baseline identity
Derivative activity comparison to published alkylsulfanyl-1,2,4-triazole data
Physicochemical Analog Benchmarking
Lipophilicity reference profile
LogP and crystallinity endpoint comparison across analog series
Off-Target Counter-Screening
Negative control selection context
AC8 and 5-HT1E receptor binding exclusion review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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